molecular formula C11H10Br2O3 B2359237 (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid CAS No. 773130-68-0

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B2359237
CAS No.: 773130-68-0
M. Wt: 350.006
InChI Key: ODMOQXLVVVKFID-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a prop-2-enoic acid group attached to a 3,5-dibromo-2-ethoxyphenyl ring

Properties

IUPAC Name

(E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c1-2-16-11-7(3-4-10(14)15)5-8(12)6-9(11)13/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMOQXLVVVKFID-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor followed by the introduction of the ethoxy group and the prop-2-enoic acid moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond and forming the corresponding saturated acid.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated acids.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Chemistry

In organic synthesis, (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in creating new chemical entities with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound may possess significant biological activities, including:

  • Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Antimicrobial Properties : Similar dibromo-substituted phenyl compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also exhibit comparable effects .
  • Anticancer Activity : Studies have highlighted the potential of dibromo compounds to induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism is crucial for developing anticancer therapies .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features allow for modifications that can enhance its pharmacological properties, leading to improved efficacy and reduced toxicity in potential therapeutic applications .

Antimicrobial Activity Study

A study conducted on dibromo-substituted phenyl compounds demonstrated significant inhibition of bacterial growth. The findings suggested that modifications to the dibromo structure could enhance antimicrobial efficacy against resistant strains .

Anticancer Research

Research focusing on similar dibromo compounds revealed their ability to induce apoptosis in various cancer cell lines. The studies indicated that these compounds could potentially be developed into effective anticancer agents through further structural optimization .

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and ethoxy group play a crucial role in its binding affinity and specificity. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    (2E)-3-(3,5-dichloro-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.

    (2E)-3-(3,5-dimethyl-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with methyl groups instead of bromine.

    (2E)-3-(3,5-difluoro-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with fluorine atoms instead of bromine.

Uniqueness: The presence of bromine atoms in (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid imparts unique reactivity and biological activity compared to its analogs. Bromine atoms are larger and more polarizable than chlorine, methyl, or fluorine atoms, which can influence the compound’s chemical and biological properties.

Biological Activity

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid, also known by its chemical identifier 66600-46-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10Br2O and features a prop-2-enoic acid backbone with a dibrominated ethoxyphenyl substituent. The presence of bromine atoms enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Several studies have reported its potential as an antitumor agent. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression.
  • Inhibition of Protein–Protein Interactions : The compound may inhibit critical protein interactions that are essential for cancer cell proliferation and survival.
  • Toxicological Profile : In silico studies have suggested potential toxic effects associated with the compound, necessitating further investigation into its safety profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for tumor growth.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as STAT3, which is known to play a role in oncogenesis.

Antitumor Studies

A study highlighted the synthesis of various derivatives of this compound and evaluated their antitumor activities. The results indicated that certain modifications to the chemical structure significantly enhanced antitumor efficacy, demonstrating an IC50 value that suggests potent activity against specific cancer cell lines .

In Silico Toxicological Analysis

An in silico investigation assessed the toxicological effects of related compounds, indicating that this compound could exhibit harmful effects such as reproductive dysfunction and neurotoxicity. These findings were based on computational models predicting interactions with metabolic enzymes .

Protein Interaction Studies

Research exploring protein-protein interaction inhibitors found that derivatives similar to this compound showed promise in disrupting interactions between proteins critical for cancer cell survival. This was measured using AlphaScreen-based assays .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits significant inhibition of tumor cell growth
Enzyme InhibitionInhibits key metabolic enzymes involved in cancer progression
Protein Interaction DisruptionInterferes with protein interactions essential for survival
Toxicological ConcernsPotential reproductive and neurotoxic effects

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